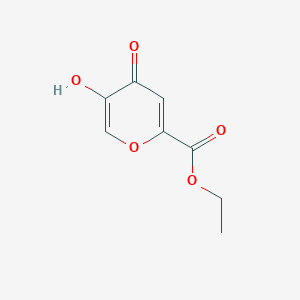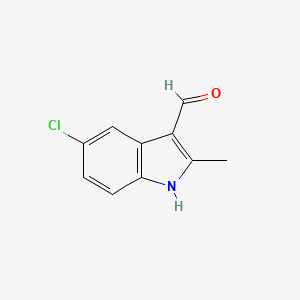
5-Chloro-2-methyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H8ClNO. It has a molecular weight of 193.63 . This compound is solid in physical form and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-methyl-1H-indole-3-carbaldehyde is1S/C10H8ClNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-2-methyl-1H-indole-3-carbaldehyde are not detailed in the available resources, indole derivatives are known to undergo various reactions. For instance, their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis
5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a solid compound with a molecular weight of 193.63 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Multicomponent Reactions (MCRs)
5-Chloro-2-methyl-1H-indole-3-carbaldehyde: is an essential precursor in MCRs, which are one-step reactions that combine multiple starting materials to form complex molecules efficiently. This compound’s role in MCRs is crucial due to its ability to undergo various bond-forming reactions, contributing to the synthesis of diverse and biologically active structures .
Synthesis of Heterocyclic Compounds
The indole derivative serves as a key intermediate in synthesizing various heterocyclic compounds, such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives. These compounds have significant pharmaceutical applications, including as scaffolds for drug development .
Antioxidant Properties
Research indicates that indole derivatives exhibit antioxidant activities. The specific functional groups in 5-Chloro-2-methyl-1H-indole-3-carbaldehyde may contribute to scavenging free radicals, which is valuable in developing treatments for oxidative stress-related diseases .
Antimicrobial Activity
The compound has potential applications in developing antimicrobial agents. Its structure can be modified to target various microbial pathogens, offering a pathway to new antibiotics and antifungal medications .
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory properties5-Chloro-2-methyl-1H-indole-3-carbaldehyde could be used to create new anti-inflammatory drugs, which could help treat conditions like arthritis and other inflammatory disorders .
Anticancer Research
The indole core of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde is found in many natural products with anticancer activities. Its derivatives can be designed to interact with specific cancer cell lines, providing a foundation for novel oncology therapies .
Protein Kinase Inhibition
Protein kinases play a role in many diseases, and their inhibitors are vital in therapeutic interventions. Indole derivatives, including 5-Chloro-2-methyl-1H-indole-3-carbaldehyde , can be used to develop protein kinase inhibitors, which have applications in treating diseases like cancer and diabetes .
Anti-HIV Research
The structural flexibility of indole derivatives makes them suitable for creating compounds with anti-HIV properties5-Chloro-2-methyl-1H-indole-3-carbaldehyde could be instrumental in synthesizing new agents to combat HIV, contributing to the ongoing efforts in antiretroviral drug development .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Orientations Futures
Indole derivatives, including 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research could focus on developing new synthetic methods and exploring the potential therapeutic applications of this compound.
Mécanisme D'action
Target of Action
5-Chloro-2-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targetsIndole derivatives are known to bind with high affinity to multiple receptors , and they play a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives act as receptor agonists, stimulating the production of certain proteins .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known for their diverse biological activities and therapeutic potential .
Propriétés
IUPAC Name |
5-chloro-2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZODTNGMGUKGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390183 | |
| Record name | 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
57335-86-1 | |
| Record name | 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




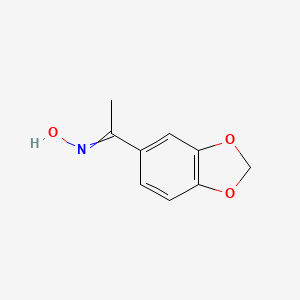

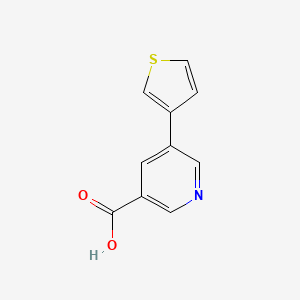
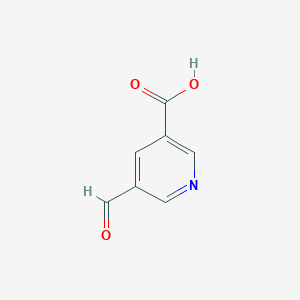

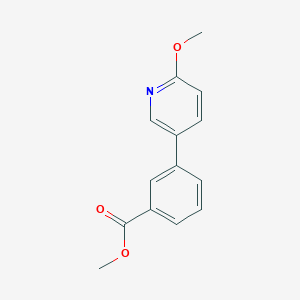
![5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1608674.png)
![N-[(4-Chlorophenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide](/img/structure/B1608675.png)
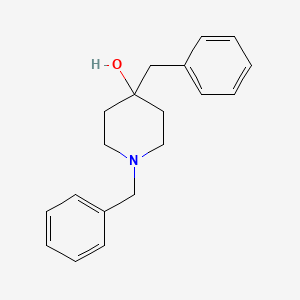
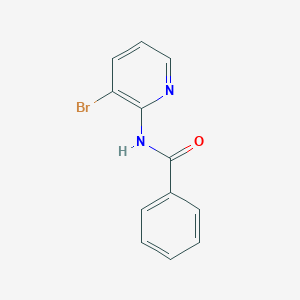

![4-[4-(2-Carboxybenzoyl)phenyl]butyric acid](/img/structure/B1608680.png)
